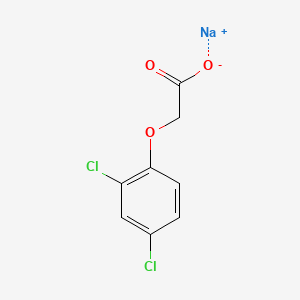

Sodium 2,4-dichlorophenoxyacetate

Descripción general

Descripción

Sodium 2,4-dichlorophenoxyacetate, commonly referred to as 2,4-D-Na, is a sodium salt derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. It is known for its role in the control of broadleaf weeds and is utilized in various agricultural and non-agricultural settings. The compound has been studied for its effects on plants, soil, and aquatic organisms, as well as its interactions within biological systems .

Synthesis Analysis

While the synthesis of Sodium 2,4-dichlorophenoxyacetate is not directly detailed in the provided papers, it is implied that the compound can be formed from its parent acid, 2,4-D, through a process of salification. This involves the neutralization of 2,4-D with sodium hydroxide, resulting in the sodium salt form which may have different properties and applications compared to the acid form .

Molecular Structure Analysis

The molecular structure of Sodium 2,4-dichlorophenoxyacetate is not explicitly described in the provided papers. However, related compounds such as sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been analyzed, revealing coordination between sodium cations and various atoms within the compound, suggesting that similar interactions may occur in Sodium 2,4-dichlorophenoxyacetate . Additionally, the crystal structure of polymeric sodium 4-carboxyphenoxyacetate dihydrate has been determined, which may offer insights into the coordination geometry that could be expected in Sodium 2,4-dichlorophenoxyacetate .

Chemical Reactions Analysis

The chemical behavior of Sodium 2,4-dichlorophenoxyacetate in the soil is of particular interest. It has been found that when applied to soil, it exhibits high phytotoxicity, which is believed to be due to its conversion to 2,4-D, a compound with known herbicidal properties . This transformation is significant as it indicates that the compound's activity is not static and can change depending on environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 2,4-dichlorophenoxyacetate are inferred from its interactions and effects observed in various studies. For instance, its complexing ability with different cations such as H+, Na+, and Ca2+ has been investigated, revealing that it forms stable complexes, with formation constants varying with temperature and ionic strength . This suggests that the compound has a significant affinity for cations, which could influence its behavior in different environments. Additionally, its impact on biogenic amines in the brain and cerebrospinal fluid of rats indicates that it can cross biological membranes and potentially affect neurotransmitter levels . The effects on growth and nitrogen fixation of the blue-green alga Anabaenopsis raciborskii also provide evidence of its biological activity at various concentrations .

Aplicaciones Científicas De Investigación

Absorption and Excretion in Rats

Knopp and Schiller (2005) studied the absorption and excretion of sodium 2,4-dichlorophenoxyacetate (sodium 2,4-D) in male rats. They found that most of the orally administered herbicide was excreted in urine within 28 hours, with notable increases in hepatic cytochrome P-450 activities, indicating potential effects on liver function (Knopp & Schiller, 2005).

Ionization in Water

Wershaw, Goldberg, and Pinckney (1967) redetermined the ionization constant of 2,4-D in water, crucial for understanding its behavior in aquatic environments. They calculated a value of 1.169 × 10^−3, contributing to insights on the geochemistry of 2,4-D in natural waters (Wershaw, Goldberg, & Pinckney, 1967).

Degradation in Agriculture Soils

Fu et al. (2009) developed a method for analyzing trace amounts of sodium 2,4-D in soils, finding that it degrades according to first-order kinetics. The study highlighted the herbicide's rapid degradation in natural agricultural soils in Fuzhou, China, providing important information for environmental and agricultural management (Fu et al., 2009).

Impact on Blue-Green Algae

Das and Singh (1977) investigated the effect of sodium 2,4-D on the growth and nitrogen fixation of Anabaenopsis raciborskii, a blue-green alga. They found that low concentrations stimulated growth and nitrogen fixation, while higher concentrations inhibited these processes, indicating potential impacts on aquatic ecosystems (Das & Singh, 1977).

Soil Phytotoxicity Generation

Audus (1953) discovered that sodium 2,4-dichlorophenoxy-ethyl-sulphate, related to sodium 2,4-D, generates high phytotoxicity when in contact with soil. This research provided insights into the compound's behavior and potential applications in weed control (Audus, 1953).

Nanocarriers for Controlled Release

Cao et al. (2017) explored the use of positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-D sodium salt. Their findings suggested potential applications in reducing environmental impacts through controlled herbicide release (Cao et al., 2017).

Safety And Hazards

Direcciones Futuras

Sodium 2,4-dichlorophenoxyacetate has been used in research concerning hydrogen gas production during the oxidation of methyl red and Sodium 2,4-dichlorophenoxyacetate . This research emphasizes not only the amount of hydrogen gas that was produced but also the kinetic and efficiency parameters involved in this process .

Propiedades

IUPAC Name |

sodium;2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOHRSIAXQACDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-75-7 (Parent) | |

| Record name | 2,4-D-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027496 | |

| Record name | 2,4-D sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. | |

| Record name | 2,4-D SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2,4-D SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Sodium 2,4-dichlorophenoxyacetate | |

CAS RN |

2702-72-9 | |

| Record name | 2,4-D SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-D sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H005922RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

419 °F (decomposes) (NTP, 1992) | |

| Record name | 2,4-D SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

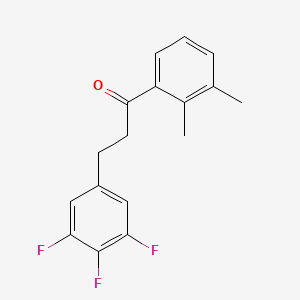

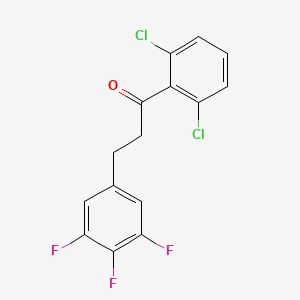

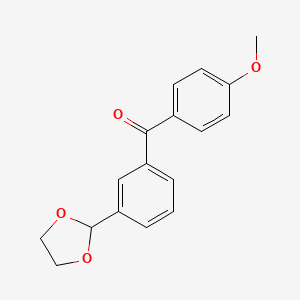

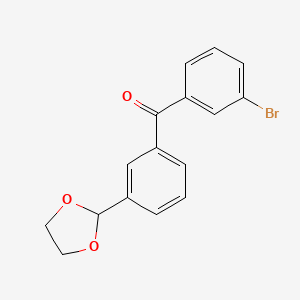

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

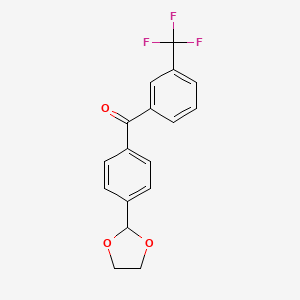

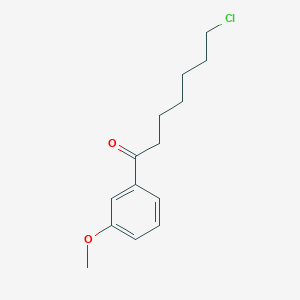

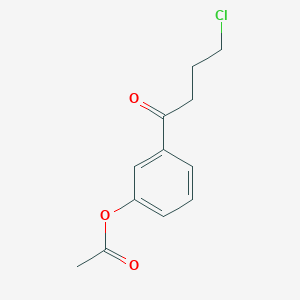

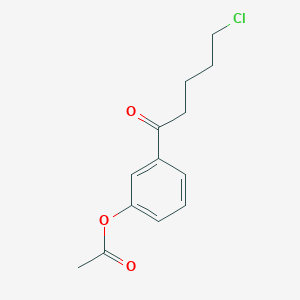

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)